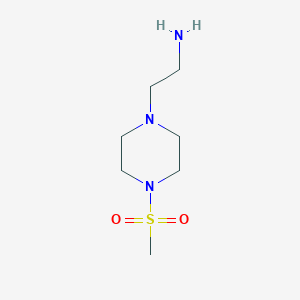

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine

説明

Discovery and Development Background

The compound 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine, bearing the Chemical Abstracts Service registry number 1018305-83-3, represents a member of the expanding family of substituted piperazine derivatives that have emerged as important synthetic intermediates in modern organic chemistry. The compound features a molecular formula of C7H17N3O2S and a molecular weight of 207.29 grams per mole, positioning it within the class of nitrogen-containing heterocyclic compounds that have become increasingly significant in pharmaceutical research.

The development of this particular piperazine derivative can be traced to the broader research efforts focused on creating functionalized nitrogen heterocycles with enhanced chemical reactivity and biological activity potential. The incorporation of the methanesulfonyl group into the piperazine framework represents a strategic approach to modifying the electronic and steric properties of the parent heterocycle, thereby expanding its utility as a synthetic building block.

Commercial availability of this compound has been established through multiple chemical suppliers, with the compound being offered by various international distributors including Sigma-Aldrich, Ambeed, and other specialized chemical manufacturers. The compound is typically supplied with purity levels of 95% or higher, indicating the successful development of reliable synthetic methodologies for its preparation.

Systematic Nomenclature Evolution

The systematic naming of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is 2-[4-(methylsulfonyl)-1-piperazinyl]ethanamine, which reflects the systematic approach to naming complex heterocyclic structures.

The nomenclature evolution for this compound type demonstrates the increasing sophistication of chemical naming conventions as applied to multi-functional heterocyclic systems. The designation clearly identifies the piperazine core as the primary structural unit, with the methanesulfonyl substituent positioned at the 4-position of the piperazine ring and the ethanamine chain attached to the 1-position nitrogen atom.

Alternative systematic names found in chemical databases include variations that emphasize different aspects of the molecular structure, such as the positioning of functional groups or the connectivity patterns within the molecule. These naming variations reflect the ongoing refinement of nomenclature systems to accommodate increasingly complex synthetic targets in modern organic chemistry.

Historical Significance in Heterocyclic Chemistry

The development of this compound represents a significant milestone in the evolution of heterocyclic chemistry, particularly in the context of piperazine-based synthetic methodologies. Piperazine derivatives have historically served as important pharmacophores and synthetic intermediates, with their utility being continuously expanded through the introduction of diverse functional groups.

The incorporation of sulfonamide functionality into piperazine frameworks has historical roots in the development of sulfonamide-based pharmaceuticals, which have played crucial roles in medicinal chemistry since the early twentieth century. The specific combination of methanesulfonyl and ethanamine functionalities in this compound represents a modern approach to creating multifunctional heterocyclic scaffolds that can serve as versatile building blocks for further synthetic elaboration.

The compound's structural features reflect broader trends in heterocyclic chemistry toward the development of polyfunctional molecules that can participate in multiple types of chemical transformations. This approach has become increasingly important in the context of diversity-oriented synthesis and combinatorial chemistry approaches to drug discovery and materials science applications.

Contemporary Research Trends

Current research trends involving this compound and related compounds focus primarily on their utility as synthetic intermediates and chemical building blocks. The compound has been described as a "versatile small molecule scaffold" in contemporary chemical literature, indicating its potential for use in the construction of more complex molecular architectures.

Recent developments in synthetic methodology have emphasized the importance of compounds like this compound as starting materials for the preparation of libraries of related structures through systematic functional group modifications. The presence of multiple reactive sites within the molecule, including the amine functionality and the sulfonamide group, provides opportunities for diverse chemical transformations.

The compound's inclusion in various commercial chemical databases and supplier catalogs reflects its recognition as a valuable synthetic intermediate in contemporary organic chemistry research. Patent literature indicates ongoing interest in related piperazine derivatives, with numerous patents citing compounds of similar structural types, suggesting active research and development efforts in this chemical space.

Table 1: Physical and Chemical Properties of this compound

Contemporary research applications of this compound type extend beyond traditional organic synthesis to include potential applications in materials science and chemical biology. The structural features of this compound make it suitable for incorporation into larger molecular assemblies and for use as a linking group in the construction of complex molecular architectures.

特性

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVOXHLRPHXAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655789 | |

| Record name | 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018305-83-3 | |

| Record name | 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Stepwise Synthesis Approach

A typical preparation involves two main steps:

Methanesulfonylation of Piperazine:

- Starting from piperazine, selective sulfonylation at the 4-position nitrogen is performed using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 4-methanesulfonylpiperazine.

- This step requires careful control of stoichiometry and reaction temperature to avoid polysulfonylation.

Alkylation with 2-Bromoethylamine or Equivalent:

- The 1-position nitrogen of the 4-methanesulfonylpiperazine is alkylated with 2-bromoethan-1-amine or its protected derivatives.

- The reaction typically occurs under nucleophilic substitution conditions, often in polar aprotic solvents like DMF or acetonitrile, with a base to scavenge the generated acid.

- Protection of the amino group on the alkylating agent may be necessary to prevent side reactions, followed by deprotection after alkylation.

Alternative Synthetic Routes

Reductive amination : Using 4-methanesulfonylpiperazine and an aldehyde or ketone derivative of ethan-1-amine, followed by reduction with sodium triacetoxyborohydride, can form the target compound in a single step with high selectivity. This method benefits from mild conditions and fewer purification steps.

Nitrile reduction : Starting from 4-methanesulfonylpiperazin-1-ylacetonitrile, reduction with lithium aluminum hydride (LiAlH4) can yield the primary amine this compound. This approach is effective but requires careful handling of reactive hydride reagents.

Research Findings and Data Analysis

The following table summarizes typical reaction conditions and yields reported for the preparation of related piperazine ethanamine derivatives, which can be extrapolated to the methanesulfonyl-substituted analog:

Detailed Notes on Reaction Optimization

- Sulfonylation step : Excess methanesulfonyl chloride can lead to bis-sulfonylation; thus, stoichiometric control and low temperature are critical.

- Alkylation step : Use of protected 2-bromoethylamine (e.g., Boc-protected) improves selectivity and yield; deprotection is achieved under acidic conditions post-alkylation.

- Reductive amination : Sodium triacetoxyborohydride is preferred over sodium borohydride for selectivity and milder conditions, preventing over-reduction.

- Nitrile reduction : LiAlH4 is highly reactive; reaction must be performed under inert atmosphere with careful quenching to avoid side reactions.

化学反応の分析

Types of Reactions: 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

Reduction: The nitro group can be reduced to form the corresponding amine.

Substitution: The methanesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: Various nucleophiles can be used to substitute the methanesulfonyl group, depending on the desired product.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amine derivatives

Substitution: Various functionalized derivatives

科学的研究の応用

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study biological systems and interactions.

Industry: It is used in the production of various chemical products and materials.

作用機序

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine is similar to other piperazine derivatives, such as 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol and 2-(4-methanesulfonylpiperazin-1-yl)-1,3-benzothiazole. it is unique in its structure and potential applications. The presence of the amine group distinguishes it from its alcohol and benzothiazole counterparts, leading to different chemical properties and reactivity.

類似化合物との比較

Key Structural Insights :

- Methanesulfonyl vs. This may enhance interactions with polar binding pockets in biological targets.

- Aromatic vs.

生物活性

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine is a chemical compound with a molecular formula of CHNOS and a molecular weight of 207.3 g/mol. It features a piperazine ring substituted with a methanesulfonyl group, contributing to its unique biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment and other diseases due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its inhibitory effects on specific enzymes and receptors. Interaction studies suggest that it may disrupt critical biological pathways by binding to active or allosteric sites on target proteins, effectively blocking their function. This mechanism positions the compound as a candidate for therapeutic interventions, particularly in oncology where enzyme inhibition can lead to reduced tumor growth and proliferation.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in cellular signaling pathways. For instance, it has shown potential in targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is often deregulated in various cancers. The inhibition of PI3K can lead to significant anti-proliferative effects on tumor cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Methanesulfonylpiperazin-1-ol) | Similar piperazine ring but contains an alcohol group | Lacks amine functionality |

| 2-(4-Methanesulfonylpiperazin-1-yloxy) | Contains an ether instead of an amine | Different reactivity profile |

| 2-(4-Methylsulfonylpiperazin-1-yloxy) | Similar piperazine structure with methylsulfone | Variation in sulfone group |

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties compared to these similar compounds.

Case Study: Cancer Treatment Potential

A recent study explored the effects of this compound on cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation in several tumor types, including breast and colon cancer cells. The study highlighted the compound's ability to induce apoptosis through caspase-dependent pathways while also triggering necrosis-like responses under certain conditions .

Research Findings on Enzyme Inhibition

Further investigations into the compound's mechanism revealed that it effectively inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. This inhibition leads to increased levels of deoxyuridine monophosphate (dUMP), which can be detrimental to rapidly dividing cancer cells. The study emphasized the need for further exploration into combinatorial therapies that utilize this compound alongside existing chemotherapeutics like gemcitabine and 5-fluorouracil .

Q & A

Basic: What are the standard synthetic routes for 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via multi-step protocols involving:

- Protection/deprotection strategies : For example, dibenzyl-protected piperazine intermediates are hydrogenated to yield free amines (e.g., synthesis of 4-methylpiperazine derivatives in , Step 1).

- Sulfonylation : Introducing the methanesulfonyl group via reactions with methanesulfonyl chloride under basic conditions.

- Amination : Coupling reactions (e.g., nucleophilic substitution) with ethylamine derivatives.

Critical reaction parameters include:

- Temperature : High temperatures (e.g., 140°C in ethanol for coupling reactions) improve reaction rates but may require sealed-tube setups to prevent solvent loss .

- Catalysts : Triethylamine (TEA) is used to neutralize HCl byproducts in amination steps .

- Purification : Prep TLC or column chromatography is essential for isolating enantiomerically pure forms .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Mass Spectrometry (ESI+) : Confirms molecular weight (e.g., m/z 198 [M + H]+ for intermediates in ).

- 1H NMR : Key signals include piperazine ring protons (δ 2.8–3.7 ppm) and methanesulfonyl group protons (singlet near δ 3.1 ppm). Complex splitting patterns may arise from chiral centers, requiring 2D NMR (e.g., COSY, HSQC) for resolution .

- HPLC : Validates purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Basic: How does the methanesulfonyl group influence the compound’s physicochemical properties?

Answer:

The methanesulfonyl group:

- Enhances solubility : Polar sulfonyl groups improve aqueous solubility, critical for biological assays.

- Modulates reactivity : Electron-withdrawing effects stabilize intermediates during synthesis and may influence hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) .

- Impacts stability : Sulfonamides are generally resistant to hydrolysis under physiological conditions, making the compound suitable for in vivo studies.

Advanced: What stereochemical challenges arise in synthesizing enantiomerically pure forms, and how are they addressed?

Answer:

- Chiral resolution : Use of enantiopure starting materials (e.g., (1R,4R)- or (1S,4S)-cyclohexylamines in ) ensures stereochemical fidelity during piperazine functionalization.

- Stereoselective coupling : Reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcome of nucleophilic substitutions. For example, ethanol at 140°C in minimized racemization during spirocyclic ring formation .

- Analytical validation : Chiral HPLC or optical rotation measurements confirm enantiopurity (>99% ee) .

Advanced: How can researchers optimize coupling reactions involving this amine in heterocyclic systems?

Answer:

Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol at high temperatures improves solubility of aromatic intermediates .

- Catalyst screening : TEA or DIPEA (N,N-diisopropylethylamine) effectively scavenge acids, improving coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 2–4 hours) while maintaining yield .

Advanced: What methods resolve conflicting spectral data (e.g., overlapping NMR signals) during structural confirmation?

Answer:

- Deuterated solvents : Use of DMSO-d6 or CDCl3 simplifies splitting patterns by minimizing exchange broadening.

- 2D NMR techniques : HSQC correlates 1H and 13C signals, while NOESY identifies spatial proximity of protons in crowded regions (e.g., piperazine and cyclohexane rings in ) .

- Computational modeling : DFT-based NMR prediction tools (e.g., ACD/Labs) validate proposed structures against experimental data .

Advanced: What biological targets are hypothesized for this compound, based on structural analogs?

Answer:

- Kinase inhibition : Methanesulfonyl groups in related compounds (e.g., ) act as hydrogen-bond acceptors, targeting ATP-binding pockets in kinases.

- GPCR modulation : Piperazine derivatives are known to interact with serotonin or dopamine receptors. The ethylamine side chain may enhance blood-brain barrier permeability .

- Antimicrobial activity : Piperazine-sulfonamide hybrids exhibit activity against bacterial efflux pumps (e.g., NorA in Staphylococcus aureus) .

Data Contradictions and Mitigation Strategies

- Reported yields : Variations in yields (e.g., 4.3 mg vs. 40 mg in , Step 8) may stem from differences in starting material purity or scaling effects. Reproducibility requires strict control of stoichiometry and reaction time .

- Spectral discrepancies : Conflicting NMR shifts can arise from solvent effects or impurities. Cross-referencing multiple datasets (e.g., MS + NMR + IR) resolves ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。